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Compound of Interest

Compound Name: 3-Ethoxybenzamide

CAS No.: 55836-69-6

Cat. No.: B1676414

Get Quote

Executive Summary
3-Ethoxybenzamide (also known as m-ethoxybenzamide) is a benzamide derivative

characterized by an ethoxy substituent at the meta position of the benzene ring.[1] It serves as

a critical structural analogue in the study of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Unlike its ortho isomer (Ethenzamide), which is a common analgesic, 3-ethoxybenzamide is

primarily utilized in medicinal chemistry as a probe to map the steric and electronic

requirements of the nicotinamide binding pocket in PARP enzymes. This guide provides a

rigorous analysis of its molecular weight, structure, synthesis, and handling protocols.[1]

Molecular Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
The following data represents the consensus physicochemical constants for high-purity 3-
Ethoxybenzamide.
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Parameter Value Unit Notes

IUPAC Name 3-Ethoxybenzamide - -

CAS Registry 55836-69-6 -
Distinct from 2-isomer

(938-73-8)

Molecular Formula C₉H₁₁NO₂ - -

Molecular Weight 165.19 g/mol Average Mass

Monoisotopic Mass 165.07898 Da
Suitable for HRMS

calibration

Melting Point 138 – 140 °C
Higher than o-isomer

(132-134°C) [1, 2]

Solubility DMSO, Methanol -
Limited water

solubility

LogP ~1.88 - Predicted lipophilicity

Appearance White crystalline solid - -

Structural Analysis
3-Ethoxybenzamide consists of a benzene core substituted with a primary amide group (-

CONH₂) and an ethoxy group (-OCH₂CH₃).[1] The meta positioning is crucial for its biological

activity profile.[1]

Electronic Effects: The ethoxy group acts as a weak activator via resonance (+M effect) but

exerts an inductive withdrawal (-I effect) on the ring.[1] In the meta position, the resonance

effect is not directly conjugated to the amide carbonyl, modulating the pKa and hydrogen-

bond donor capability of the amide nitrogen differently than in para or ortho isomers.

Steric Profile: The ethoxy tail adds lipophilic bulk, which probes the size of the hydrophobic

regions within enzyme active sites (specifically the adenosine binding pocket of PARP).[1]
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Figure 1: Functional group connectivity of 3-Ethoxybenzamide highlighting the meta-

substitution pattern.

High-Purity Synthesis Protocol
While direct amidation of 3-ethoxybenzoic acid is possible, the following Williamson Ether

Synthesis followed by Acyl Chloride Amidation is the preferred route for generating high-purity

research-grade material. This pathway avoids the formation of N-alkylated byproducts common

when alkylating hydroxybenzamides directly.[1]

Reaction Scheme
O-Alkylation: 3-Hydroxybenzoic acid + Ethyl Iodide → 3-Ethoxybenzoic acid.[1]

Activation: 3-Ethoxybenzoic acid + Thionyl Chloride → 3-Ethoxybenzoyl chloride.[1]

Amidation: 3-Ethoxybenzoyl chloride + Ammonia → 3-Ethoxybenzamide.[1]
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Figure 2: Step-wise synthesis pathway for 3-Ethoxybenzamide minimizing side reactions.

Detailed Methodology
Step 1: Synthesis of 3-Ethoxybenzoic Acid

Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone.
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Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) and stir for 30 minutes.

Add Ethyl Iodide (1.5 eq) dropwise.[1]

Reflux for 12–24 hours.[1] Monitor via TLC.

Evaporate acetone, dissolve residue in water, and acidify with HCl (pH ~2) to precipitate 3-

ethoxybenzoic acid.[1] Recrystallize from ethanol/water.[1]

Step 2 & 3: Conversion to Amide

Suspend 3-ethoxybenzoic acid in dry dichloromethane (DCM).

Add Thionyl Chloride (SOCl₂, 1.2 eq) and a catalytic drop of DMF.[1] Reflux until gas

evolution ceases (formation of acid chloride).[1]

Cool to 0°C. Slowly add concentrated aqueous ammonia (NH₄OH) or bubble anhydrous NH₃

gas through the solution.

Stir for 2 hours at room temperature.

Filter the precipitate or extract with ethyl acetate.[1] Wash with NaHCO₃ (sat) and Brine.[1]

Purification: Recrystallize from ethanol to achieve the target melting point (138–140°C).

Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these

standard spectral markers.
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Technique Expected Signals / Data Interpretation

¹H NMR (DMSO-d₆, 400 MHz)

δ 7.95 (br s, 1H, NH) δ 7.30-

7.50 (m, 3H, Ar-H) δ 7.05-7.15

(m, 1H, Ar-H) δ 7.35 (br s, 1H,

NH) δ 4.08 (q, J=7.0 Hz, 2H, -

OCH₂-) δ 1.35 (t, J=7.0 Hz,

3H, -CH₃)

Diagnostic: Look for the

characteristic quartet at ~4.0

ppm and triplet at ~1.3 ppm

confirming the ethoxy group.[2]

[3][4] Amide protons appear as

broad singlets.[1]

FT-IR (KBr)

3360, 3180 cm⁻¹ (N-H stretch)

1655 cm⁻¹ (C=O Amide I) 1240

cm⁻¹ (C-O-C ether stretch)

Strong amide carbonyl peak is

the primary confirmation of

functional group conversion.[1]

Mass Spectrometry
m/z = 165.1 [M]⁺ or 166.1

[M+H]⁺

Molecular ion peak confirms

formula C₉H₁₁NO₂.[1]

Biological & Pharmaceutical Context
PARP Inhibition Mechanism
3-Ethoxybenzamide functions as a competitive inhibitor of the nuclear enzyme Poly(ADP-

ribose) polymerase-1 (PARP-1).[1]

Mechanism: It mimics the nicotinamide moiety of Nicotinamide Adenine Dinucleotide

(NAD+).[1]

Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in

the PARP-1 catalytic domain.[1] The meta-ethoxy group extends into the hydrophobic pocket

usually occupied by the adenosine ribose of NAD+.[1]

Research Utility: Unlike 3-aminobenzamide (a standard reference inhibitor), 3-
ethoxybenzamide is often used in Structure-Activity Relationship (SAR) studies to

determine the steric tolerance of the "3-position" on the benzamide scaffold.

Safety & Handling (GHS Classification)[1]
Signal Word:WARNING

Hazard Statements:
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H302: Harmful if swallowed.[1]

H319: Causes serious eye irritation.[1]

Precautionary Measures: Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

In case of contact, rinse eyes with water for 15 minutes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Ethoxybenzamide: Structural Characterization and
Synthetic Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676414/docs#3-ethoxybenzamide-structural-
characterization-and-synthetic-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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